3-Bromo-2-chloro-5-iodothiophene
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Overview
Description
3-Bromo-2-chloro-5-iodothiophene is a halogen-substituted thiophene . It is a compound with a molecular weight of 323.38 .
Synthesis Analysis
The synthesis of 3-Bromo-2-chloro-5-iodothiophene involves various chemical reactions. It has been used in the synthesis of monomer of 1,4-bis(5-chlorothiophene)-buta-1,3-diyne and 5-chloro-2-[(trimethylsilyl)-ethynyl]thiophene .Molecular Structure Analysis
The InChI code of 3-Bromo-2-chloro-5-iodothiophene is 1S/C4HBrClIS/c5-2-1-3(7)8-4(2)6/h1H . This indicates that the compound contains one carbon atom, one hydrogen atom, one bromine atom, one chlorine atom, one iodine atom, and one sulfur atom.Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-2-chloro-5-iodothiophene are complex. For instance, the halogen dance (HD) reaction is a useful synthetic tool to access positions in aromatic and heteroaromatic systems for subsequent functionalization .Physical And Chemical Properties Analysis
3-Bromo-2-chloro-5-iodothiophene is a powder with a melting point of 58-59°C . It has a molecular weight of 323.38 .Scientific Research Applications
- Thromboxane Receptor Antagonists : 3-Bromo-2-chloro-5-iodothiophene can serve as a starting reagent for the synthesis of thromboxane receptor antagonists . These compounds play a crucial role in modulating platelet aggregation and vascular tone, making them relevant in cardiovascular research and drug development.
- Building Blocks for Novel Materials : Thiophenes are versatile building blocks in materials science. Researchers can use 3-bromo-2-chloro-5-iodothiophene to create functionalized polyhalogenated thiophenes, which may find applications in organic electronics, semiconductors, and optoelectronic devices .
Organic Synthesis and Medicinal Chemistry
Functionalized Polyhalogenated Thiophenes
Safety and Hazards
The safety information for 3-Bromo-2-chloro-5-iodothiophene includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Thiophene derivatives are generally known to interact with various biological targets, depending on their functional groups and substitutions .
Mode of Action
The halogen dance (HD) reaction, a synthetic tool used in the preparation of iodothiophenes, involves the rearrangement of halogenated heteroaromatic compounds, leading to the formation of rearranged lithiated intermediates . This could potentially influence the compound’s interactions with its targets.
Biochemical Pathways
Thiophene derivatives are known to be involved in various biochemical pathways, depending on their specific functional groups and substitutions .
Pharmacokinetics
The compound’s halogen substitutions may influence its pharmacokinetic properties .
Result of Action
Thiophene derivatives are generally known to have various biological activities, depending on their functional groups and substitutions .
Action Environment
The action of 3-Bromo-2-chloro-5-iodothiophene can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 4°C . Furthermore, the compound’s halogen substitutions may influence its stability and efficacy under different environmental conditions .
properties
IUPAC Name |
3-bromo-2-chloro-5-iodothiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClIS/c5-2-1-3(7)8-4(2)6/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSAUCDYXCNBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClIS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-5-iodothiophene |
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